molecular formula C4H13Cl2N3 B2682245 Piperazin-1-amine dihydrochloride CAS No. 1198287-12-5; 30651-60-6

Piperazin-1-amine dihydrochloride

Cat. No.: B2682245
CAS No.: 1198287-12-5; 30651-60-6
M. Wt: 174.07
InChI Key: DZACCVCWDXNPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazin-1-amine dihydrochloride is a functionalized piperazine derivative that serves as a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features a piperazine core, which is a privileged scaffold in pharmaceutical agents due to its favorable physicochemical properties and ability to contribute to key interactions with biological targets . The primary amine group attached to one of the piperazine nitrogen atoms provides a highly reactive handle for further synthetic elaboration . This allows researchers to use this compound as a building block to create a wide array of more complex molecules by connecting the piperazine scaffold to other molecular fragments through reactions such as amide bond formation, reductive amination, or nucleophilic substitution . The hydrochloride salt form enhances the compound's stability and handling properties. In research settings, piperazine derivatives are frequently explored for their diverse pharmacological activities. For instance, piperazine-based compounds are integral in the development of ligands for various biological targets, such as cannabinoid receptors (CB1) for metabolic diseases and sigma receptors (σ1R) for potential applications in pain and central nervous system disorders . Furthermore, novel cationic piperazine-based compounds have been designed to facilitate the delivery of small interfering RNA (siRNA), showcasing the scaffold's utility in advancing gene therapy and nucleic acid delivery systems . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACCVCWDXNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-12-5
Record name piperazin-1-amine dihydrochloride
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Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key attributes of piperazin-1-amine dihydrochloride with analogous dihydrochloride salts and amines:

Compound Name Molecular Formula Molecular Weight Solubility Key Applications References
This compound* C₄H₁₂Cl₂N₃ ~183.06 High (aqueous) Pharmaceutical intermediates, biochemical research
Putrescine dihydrochloride C₄H₁₂N₂·2HCl 161.07 High (aqueous) Biogenic amine standard in food analysis
Cadaverine dihydrochloride C₅H₁₄N₂·2HCl 175.09 High (aqueous) Biogenic amine standard in food analysis
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride C₉H₁₄N₄·2HCl 267.17 Moderate to high Drug intermediates, receptor studies
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₇N₃O₂·2HCl 308.20 Moderate Chemical synthesis, sensor development
2,2’-Azobis(2-methylpropionamidine) dihydrochloride C₈H₁₈N₆·2HCl 307.21 High (aqueous) Radical initiator in polymerization

*Hypothetical data inferred from structural analogs.

Key Findings and Analysis

Structural and Functional Differences
  • Piperazin-1-amine vs. Linear Diamines (Putrescine/Cadaverine):
    Piperazin-1-amine’s cyclic structure confers rigidity and distinct electronic properties compared to linear diamines like putrescine (butanediamine) or cadaverine (pentanediamine). This makes piperazine derivatives more suitable for coordination chemistry and drug design, where ring conformation impacts binding affinity .

  • Substituted Piperidine/Piperazine Derivatives:
    Compounds like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride () and 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride () demonstrate how aromatic substituents (e.g., pyrimidine or nitrobenzyl groups) alter applications. These derivatives are often used in receptor-targeted drug discovery or sensor development, whereas unsubstituted piperazin-1-amine serves as a simpler scaffold .

  • Industrial vs. Pharmaceutical Use:
    Azoamidine dihydrochlorides () are employed as water-soluble initiators in polymerization, highlighting the role of dihydrochloride salts in industrial processes. In contrast, this compound is more relevant in biochemical or medicinal chemistry .

Solubility and Reactivity

Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. However, bulky substituents (e.g., nitrobenzyl groups in ) can reduce solubility compared to smaller analogs like this compound. The latter’s simplicity enhances its utility in aqueous-phase reactions .

Q & A

Q. How should Piperazin-1-amine dihydrochloride be handled to ensure stability during experiments?

  • Methodological Answer : Store the compound in a tightly sealed container under dry, ventilated conditions to prevent moisture absorption and degradation. Avoid exposure to open flames or static discharge, as electrostatic accumulation may pose risks. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to minimize inhalation risks . Stability testing under varying temperatures (e.g., 4°C, 25°C) can confirm optimal storage conditions.

Q. What analytical methods are validated for purity assessment of this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended. For TLC, use silica gel plates with a mobile phase of chloroform:methanol (9:1) and visualize under UV light. HPLC analysis on a Primesep 100 column with a water-acetonitrile-sulfuric acid buffer (isocratic elution) can quantify purity, with UV detection at 200 nm . Pharmacopeial standards require ≤0.5% impurities in chromatographic profiles .

Q. What solvents and reaction conditions are effective for synthesizing this compound derivatives?

  • Methodological Answer : Common solvents include N,N-dimethylformamide (DMF) or ethanol, with potassium carbonate as a base for nucleophilic substitution reactions. Post-synthesis, the free base is converted to the dihydrochloride salt by treatment with concentrated HCl in an ice bath. Yields can reach ~75% when using ethanol/water mixtures for crystallization .

Q. How does the dihydrochloride salt form influence solubility compared to the hydrochloride form?

  • Methodological Answer : Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic interactions. For instance, in water at 25°C, dihydrochloride forms may achieve solubilities >100 mg/mL, whereas hydrochloride salts often require pH adjustment for dissolution. Solubility testing via shake-flask methods under controlled pH (2–7) can quantify differences .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and safety goggles. In case of skin contact, wash immediately with soap and water. Ensure local exhaust ventilation to maintain airborne concentrations below detectable limits. Spill management requires inert absorbents (e.g., sand) and disposal in accordance with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer : Solvent selection is critical: ethanol/water mixtures yield ~75% purity, while hexane or heptane alone result in lower yields (65–67%). Reaction temperature should be maintained at 60–80°C to balance kinetics and side reactions. Post-reduction, acidification with HCl at 0–5°C minimizes decomposition. Statistical optimization (e.g., factorial design) can identify ideal solvent ratios and temperatures .

Q. How to address contradictions in reported bioactivity data between this compound and its analogs?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., statistic) to quantify variability across studies. If >50%, subgroup analyses (by assay type, cell line, or concentration) can identify confounding factors. For example, analogs like 4-methylthis compound may show divergent receptor affinities due to steric effects, requiring comparative dose-response assays .

Q. What strategies improve the stability of this compound in aqueous buffers for in vitro studies?

  • Methodological Answer : Use citrate-phosphate buffers (pH 3–4) to prevent hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life, with HPLC monitoring degradation products like pyridine derivatives .

Q. How to design a study comparing the biochemical pathways influenced by this compound and its structural analogs?

  • Methodological Answer : Employ high-throughput screening (e.g., kinase or GPCR panels) to map target engagement. For pathway analysis, use RNA-seq or phosphoproteomics on treated cell lines (e.g., HEK293). Structural analogs with substitutions (e.g., 4-(prop-2-yn-1-yl)piperazin-1-amine) may alter cAMP or Ca²⁺ signaling, requiring pathway enrichment analysis (KEGG/GO) to identify divergent nodes .

Q. What statistical approaches are suitable for analyzing heterogeneity in toxicity studies of this compound?

  • Methodological Answer :
    Apply random-effects models to account for between-study variance. Calculate H and to assess heterogeneity magnitude. If significant, meta-regression with covariates (e.g., dosage, exposure duration) can explain variability. For example, discrepancies in LD₅₀ values may arise from rodent strain differences, necessiting stratified analysis .

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